molecular formula C22H26N2O5 B1197167 N-Methylcolchiceinamide CAS No. 63917-71-5

N-Methylcolchiceinamide

Cat. No.: B1197167
CAS No.: 63917-71-5
M. Wt: 398.5 g/mol
InChI Key: NLBLGIGBTKMQSA-UHFFFAOYSA-N
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Description

N-Methylcolchiceinamide is a synthetic organic compound with significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its complex structure and diverse reactivity, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylcolchiceinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a suitable aromatic compound followed by a series of functional group transformations. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. This may involve continuous flow reactors, automated control systems, and advanced purification techniques to meet the stringent quality standards required for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-Methylcolchiceinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert it into alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-Methylcolchiceinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methylcolchiceinamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

N-Methylcolchiceinamide can be compared with other similar compounds, such as:

Uniqueness

This compound’s uniqueness lies in its complex structure and diverse reactivity, which allows it to participate in a wide range of chemical reactions and applications. Its ability to undergo multiple types of reactions and form various products makes it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

63917-71-5

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

N-[1,2,3-trimethoxy-10-(methylamino)-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

InChI

InChI=1S/C22H26N2O5/c1-12(25)24-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-17(23-2)18(26)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,26)(H,24,25)

InChI Key

NLBLGIGBTKMQSA-UHFFFAOYSA-N

SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NC)OC)OC)OC

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NC)OC)OC)OC

2826-80-4

Synonyms

N-methylcolchiceinamide
N-methylcolchiceinamide, (S)-isome

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixed solution of colchicine (5.00 g, 12.5 mmoles), an aqueous 40% methylamine solution (10 ml, 130 mmol) and ethyl alcohol (10 ml) was subjected to reaction at 120° C. for 20 hours under stirring in a sealed tube. The solvent was distilled off, water (10 ml) was added to the residue, and the mixture was extracted with chloroform. The chloroform layer was separated, washed with water and dried. The solvent was evaporated, and the residue was separated and purified by silica gel column chromatography [chloroform: methanol (20:1)]. Thereby, 4.20 g of N-methylcolchiceinamide was obtained as yellow crystals (yield 84%). ##STR13##
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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